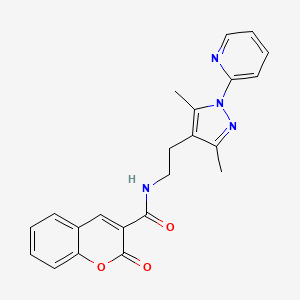

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining pyrazole and coumarin moieties. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties, while coumarins exhibit anticoagulant and antimicrobial effects. Its crystallographic characterization, likely performed using tools like SHELX programs (commonly employed for small-molecule refinement ), would provide insights into its conformational stability and intermolecular interactions.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-17(15(2)26(25-14)20-9-5-6-11-23-20)10-12-24-21(27)18-13-16-7-3-4-8-19(16)29-22(18)28/h3-9,11,13H,10,12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIDIORWOWSANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Starting with 3,5-dimethyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization with hydrazine and diketones.

- Attachment of the Pyridine Moiety : The pyridine ring is introduced via coupling reactions, such as Suzuki-Miyaura cross-coupling.

- Synthesis of the Chromene Core : The chromene structure is formed through cyclization of ortho-hydroxyaryl ketones under acidic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated effectiveness against human hepatic stellate cells (LX2), suggesting its potential in treating liver fibrosis and related cancers .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with various receptors, leading to altered signaling pathways that affect cell growth and survival.

- Antioxidant Activity : The presence of the pyrazole moiety contributes to its antioxidant properties, which can help mitigate oxidative stress in cells.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various biological activities:

Scientific Research Applications

Structural Characteristics

The compound features a complex structure comprising a chromene core linked to a pyrazole and pyridine moiety. The presence of these heterocycles contributes to its biological activity by enabling interactions with various biological targets. The molecular formula is , with a molecular weight of approximately 314.34 g/mol.

Biological Applications

-

Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components allow for interactions with enzymes involved in cancer cell proliferation. For instance, derivatives of similar compounds have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .

- Antimicrobial Properties

- Anti-inflammatory Effects

Materials Science Applications

-

Coordination Chemistry

- The complexation of this compound with metal ions has been explored for developing new materials with unique electronic properties. For example, coordination polymers formed with transition metals exhibit enhanced conductivity and magnetic properties, making them suitable for electronic applications .

- Sensor Development

Synthesis and Characterization

The synthesis of N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous derivatives (Table 1). Key differences arise in substituent patterns, electronic effects, and bioactivity profiles.

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects : The pyridinyl group introduces electron-withdrawing effects, which may modulate the coumarin moiety’s reactivity, contrasting with electron-donating groups (e.g., hydroxyl in 7-hydroxy derivatives).

Its carboxamide group may enhance solubility and target affinity compared to ester analogs.

Q & A

Q. What synthetic methodologies are most effective for producing N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For pyrazole intermediates, nucleophilic substitution or condensation reactions (e.g., using chloroacetyl chloride with pyrazole derivatives under basic conditions) are common . Chromene-carboxamide moieties are often introduced via amide bond formation using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane . Purification via column chromatography or recrystallization ensures product integrity. Reaction yields can be optimized by controlling temperature (0–25°C) and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for confirming the compound’s structural and chemical purity?

- Methodological Answer :

- Single-crystal X-ray diffraction (SCXRD) : Resolves molecular geometry, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π–π stacking) critical for crystallographic validation .

- NMR spectroscopy : H and C NMR confirm proton environments and substituent positions, with DMSO-d₆ as a solvent for solubility and signal resolution .

- HPLC : Purity assessment (>98%) via reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the compound’s crystallographic packing and stability?

- Methodological Answer : SCXRD analysis reveals that N–H⋯O and C–H⋯O hydrogen bonds stabilize dimeric or chain-like arrangements in the crystal lattice. For example, pyrazole rings form anti-periplanar conformations with amide groups, creating R₂²(10) graph-set motifs . π–π interactions between aromatic rings (e.g., pyridine and chromene) contribute to layered supramolecular networks. Computational tools like Mercury or PLATON can quantify dihedral angles and interaction energies .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?

- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular models. To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO ≤0.1% v/v).

- Dose-response validation : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition).

- Molecular docking : Compare binding affinities across protein conformations (e.g., AutoDock Vina) to identify variable target interactions .

Q. What experimental strategies are recommended for elucidating the compound’s structure-activity relationship (SAR) in medicinal chemistry?

- Methodological Answer :

- Analog synthesis : Modify pyrazole substituents (e.g., methyl → ethyl) or chromene rings (e.g., nitro → methoxy groups) to assess electronic effects .

- In vitro profiling : Test analogs against enzyme panels (e.g., cytochrome P450 isoforms) to evaluate selectivity.

- Pharmacophore modeling : Use Schrödinger’s Phase to map essential hydrogen-bond acceptors/donors and hydrophobic regions .

Q. How can computational methods complement experimental data in predicting the compound’s metabolic pathways?

- Methodological Answer :

- ADME prediction : Tools like SwissADME calculate bioavailability, logP, and metabolic sites (e.g., CYP3A4-mediated oxidation).

- Metabolite identification : Combine LC-MS/MS with in silico fragmentation (e.g., MetFrag) to predict phase I/II metabolites .

- Molecular dynamics (MD) : Simulate liver microsomal environments (GROMACS) to model enzyme-substrate binding kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Re-optimize DFT calculations : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to refine energy barriers for reactions like hydrolysis or oxidation .

- Experimental validation : Conduct kinetic studies (e.g., UV-Vis monitoring of reaction intermediates) under controlled conditions (pH, temperature) .

Tables of Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.